Fmoc-Ala-OH-3,3,3-d3

Description

BenchChem offers high-quality Fmoc-Ala-OH-3,3,3-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Ala-OH-3,3,3-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

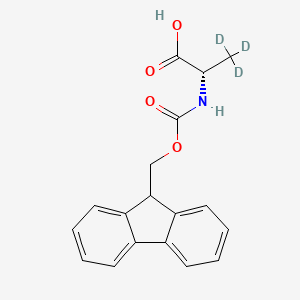

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583861 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225101-67-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3), an isotopically labeled amino acid crucial for various applications in proteomics, biomolecular NMR, and as a building block in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation.[1][2]

Core Concepts and Properties

Fmoc-Ala-OH-3,3,3-d3 is a derivative of the amino acid L-alanine where the three hydrogen atoms on the methyl group are replaced with deuterium. The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).[3] This isotopic labeling provides a distinct mass shift, making it a valuable tool for quantitative proteomics and metabolic studies.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Ala-OH-3,3,3-d3 is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CD₃CH(NH-Fmoc)CO₂H | [1][4] |

| Molecular Weight | 314.35 g/mol | [1][2] |

| CAS Number | 225101-67-7 | [5] |

| Isotopic Purity | ≥98 atom % D | [1][2][4] |

| Chemical Purity | ≥98% | [1][2] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 147-153 °C | |

| Optical Activity | [α]20/D −18°, c = 1 in DMF | |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

Synthesis Methodology

The synthesis of Fmoc-Ala-OH-3,3,3-d3 is analogous to the well-established methods for its non-deuterated counterpart. The core of the synthesis involves the reaction of the free amino group of L-alanine-3,3,3-d3 with an Fmoc-donating reagent under basic conditions.

Synthesis Workflow

The overall workflow for the synthesis and purification of Fmoc-Ala-OH-3,3,3-d3 is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of Fmoc-Ala-OH-3,3,3-d3.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of non-deuterated Fmoc-Ala-OH.[7]

Materials:

-

L-Alanine-3,3,3-d3

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve L-alanine-3,3,3-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and 1,4-dioxane.

-

Add sodium carbonate (5 equivalents) to the solution and stir until dissolved.

-

In a separate container, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.5 equivalents) in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the L-alanine-3,3,3-d3 solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, filter the mixture to remove any insoluble material.

-

Transfer the filtrate to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of Fmoc-Ala-OH-3,3,3-d3 will form.

-

Extract the product into ethyl acetate (3 portions).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a white solid. A typical yield for the non-deuterated analogue is approximately 99%.[7]

Note on Reagent Choice: The use of Fmoc-OSu can lead to the formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement.[8][9] To minimize this impurity, it is recommended to use the minimum necessary excess of Fmoc-OSu or consider using Fmoc-Cl as an alternative Fmoc-donating reagent.[8]

Purification

Purification of the crude product is essential to remove any unreacted starting materials, by-products, and impurities. Recrystallization is a common and effective method for purifying Fmoc-protected amino acids.

Experimental Protocol: Recrystallization

This protocol is based on a general procedure for the purification of Fmoc-amino acids.[10]

Materials:

-

Crude Fmoc-Ala-OH-3,3,3-d3

-

Toluene

Procedure:

-

Place the crude Fmoc-Ala-OH-3,3,3-d3 (1 part by weight) in a flask.

-

Add toluene (6 parts by volume) to the flask.

-

Heat the mixture to 50°C and stir for 1 hour.

-

Cool the mixture to 30 ± 5°C and continue stirring for 2 hours to allow for crystallization.

-

Filter the solid product and wash the filter cake with a small amount of cold toluene.

-

Dry the purified product under vacuum at 50°C. The expected yield for a similar, non-deuterated Fmoc-amino acid is between 92-97%.[10]

Quality Control and Characterization

The purity and identity of the final product should be confirmed using appropriate analytical techniques.

| Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity | Purity ≥ 98% |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic enrichment | Detection of the correct molecular ion peak for the deuterated compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and isotopic incorporation | Absence of the proton signal corresponding to the methyl group of alanine and presence of characteristic Fmoc signals. |

Applications in Research and Development

The primary application of Fmoc-Ala-OH-3,3,3-d3 is in the synthesis of isotopically labeled peptides. These peptides are instrumental in quantitative proteomics, particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, and as internal standards for mass spectrometry-based assays.[1][2] The deuterium labeling provides a known mass difference that allows for the accurate quantification of proteins and peptides from different samples. Additionally, it finds use in biomolecular NMR studies to aid in spectral assignment and structural analysis.[2]

Logical Flow of Synthesis and Analysis

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

Caption: Logical flow from synthesis to quality control of Fmoc-Ala-OH-3,3,3-d3.

References

- 1. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. L-ALANINE-N-FMOC | Eurisotop [eurisotop.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. ajpamc.com [ajpamc.com]

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Fmoc-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated Fmoc-amino acids represent a specialized class of reagents that are gaining traction in peptide chemistry and drug development. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, researchers can modulate the physicochemical properties of amino acids and the peptides into which they are incorporated. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Nα-Fmoc-protected amino acids, detailing their synthesis, analytical characterization, and applications, with a focus on solid-phase peptide synthesis (SPPS). This document serves as a resource for scientists leveraging isotopic labeling to enhance peptide-based therapeutics and research tools.

Introduction

The incorporation of deuterium into amino acids offers a subtle yet powerful modification to alter their metabolic stability and probe reaction mechanisms. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond is slower than that of a C-H bond.[1][2] This principle is particularly valuable in drug development to enhance the pharmacokinetic profiles of peptide drugs by retarding their metabolic degradation.[3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and sequential assembly of amino acids into peptides under mild basic conditions.[4][5] Deuterated Fmoc-amino acids combine the benefits of isotopic labeling with the versatility of Fmoc-based peptide synthesis, allowing for the creation of peptides with enhanced stability or for use as internal standards in mass spectrometry-based quantification.[6][7]

This guide explores the synthesis of these unique building blocks, their key physicochemical properties in comparison to their non-deuterated counterparts, and the analytical methods for their characterization. Furthermore, it provides detailed experimental protocols for their synthesis and use in SPPS.

Physicochemical Properties

The introduction of deuterium into an Fmoc-amino acid leads to predictable changes in its molecular weight and more subtle alterations in other physical properties.

Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight. Each hydrogen atom (atomic mass ≈ 1.008 amu) replaced by a deuterium atom (atomic mass ≈ 2.014 amu) increases the molecular weight by approximately 1.006 amu. This mass shift is fundamental for the use of deuterated compounds as internal standards in mass spectrometry.[8]

Melting Point

The effect of deuteration on the melting point of organic compounds is generally small and not always predictable, as it can be influenced by changes in crystal packing and intermolecular interactions, such as hydrogen bonding. In many cases, a slight increase in the melting point is observed.

Solubility

The solubility of deuterated compounds in various solvents is typically very similar to that of their non-deuterated analogs.[9] For Fmoc-amino acids, solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is crucial for efficient coupling reactions.[10] While extensive data for deuterated variants is not available, significant deviations from the solubility of standard Fmoc-amino acids are not expected.

Acidity (pKa)

The pKa values of the carboxylic acid and the amino group of an amino acid can be slightly altered by deuteration, though these changes are generally minimal. The determination of pKa is typically done through titration experiments.[11][12] For most applications in standard SPPS, these minor shifts in pKa are unlikely to necessitate significant changes to established protocols.

Kinetic Isotope Effect (KIE)

The primary chemical consequence of deuteration is the kinetic isotope effect. The rate of a reaction where a C-H bond is broken in the rate-determining step can be 6 to 10 times faster than the corresponding reaction involving a C-D bond.[1] While this effect is most pronounced in enzymatic metabolism, it may also have a subtle influence on the chemical reactions of SPPS, such as the base-mediated deprotection of the Fmoc group, which proceeds via a β-elimination mechanism involving the abstraction of a proton at the C9 position of the fluorenyl group.[13]

Data Summary

The following table provides a comparative summary of the calculated molecular weights of representative deuterated Fmoc-amino acids versus their standard counterparts. Due to the limited availability of experimental data for deuterated Fmoc-amino acids, qualitative descriptions of other physicochemical properties are provided based on established principles of isotope effects.

| Fmoc-Amino Acid | Deuteration Pattern | Molecular Weight ( g/mol ) | Change in MW ( g/mol ) | Melting Point (°C) | Solubility in DMF |

| Fmoc-Gly-OH | Non-deuterated | 297.31 | - | 172-176 | Good |

| Fmoc-Gly-d2-OH | α-d2 | 299.32 | +2.01 | Expected to be similar to non-deuterated | Expected to be similar |

| Fmoc-Ala-OH | Non-deuterated | 311.34 | - | 143-146 | Good |

| Fmoc-Ala-d4-OH | α-d1, β-d3 | 315.36 | +4.02 | Expected to be similar to non-deuterated | Expected to be similar |

| Fmoc-Phe-OH | Non-deuterated | 387.44 | - | 182-186 | Good |

| Fmoc-Phe-d8-OH | α-d1, β-d2, ring-d5 | 395.49 | +8.05 | Expected to be similar to non-deuterated | Expected to be similar |

| Fmoc-Leu-OH | Non-deuterated | 353.42 | - | 133-137 | Good |

| Fmoc-Leu-d10-OH | α-d1, β-d2, γ-d1, δ-d6 | 363.48 | +10.06 | Expected to be similar to non-deuterated | Expected to be similar |

Experimental Protocols

Synthesis of Deuterated Fmoc-Amino Acids

The synthesis of a deuterated Fmoc-amino acid involves two main stages: the deuteration of the free amino acid and the subsequent protection of the α-amino group with the Fmoc moiety.

Protocol: Synthesis of Fmoc-Alanine-d4-OH

-

Deuteration of L-Alanine:

-

In a sealed reaction vessel, dissolve L-alanine (1.0 eq) in deuterium oxide (D₂O).

-

Add a suitable catalyst, such as platinum on carbon (Pt/C), for H/D exchange.[14]

-

Heat the mixture under pressure at an elevated temperature (e.g., 150-200 °C) for 24-48 hours to facilitate the exchange of protons at the α and β positions with deuterium.[3]

-

After cooling, remove the catalyst by filtration through celite.

-

Lyophilize the solution to obtain crude L-alanine-d4. The extent of deuteration should be confirmed by NMR and mass spectrometry.

-

-

Fmoc Protection:

-

Dissolve the deuterated L-alanine-d4 (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) (1.05 eq) in dioxane or acetone.

-

Cool the amino acid solution to 0-5 °C in an ice bath.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-alanine-d4-OH.

-

Analytical Characterization

Protocol: Isotopic Purity Determination by NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the deuterated Fmoc-amino acid in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance or significant reduction of the proton signals at the deuterated positions, relative to an internal standard or the non-deuterated parts of the molecule (e.g., Fmoc group protons), indicates successful deuteration.

-

²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of signals corresponding to the chemical shifts of the deuterated positions confirms the incorporation of deuterium.

-

Quantification: The isotopic purity can be estimated by integrating the residual proton signals in the ¹H NMR spectrum and comparing them to the integrals of non-deuterated signals.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the deuterated Fmoc-amino acid in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.

-

Analysis: Infuse the sample into an ESI mass spectrometer.

-

Data Interpretation: Observe the mass-to-charge ratio (m/z) of the molecular ion. The observed mass should correspond to the calculated molecular weight of the deuterated Fmoc-amino acid. The isotopic distribution pattern will also be shifted to higher masses compared to the non-deuterated standard.[8]

Incorporation into Peptides via Fmoc-SPPS

The following is a general protocol for a manual Fmoc-SPPS cycle using a deuterated Fmoc-amino acid.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the resin-bound amino acid or peptide.

-

Washing: Thoroughly wash the resin with DMF (5-7 times).

-

Coupling of Deuterated Fmoc-Amino Acid:

-

In a separate vial, dissolve the deuterated Fmoc-amino acid (3-4 eq), a coupling agent such as HBTU (3-4 eq), and an activator base like DIPEA (6-8 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Note on KIE: While a significant kinetic isotope effect is not expected for the coupling reaction itself, for sterically hindered couplings, it may be prudent to extend the coupling time or use a stronger coupling agent to ensure complete reaction.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Visualizations

Diagrams of Structures and Workflows

A placeholder for a chemical structure diagram. A real implementation would generate or embed an image. Caption: General structure of a deuterated Fmoc-amino acid.

Caption: Workflow for the synthesis and purification of a deuterated Fmoc-amino acid.

Caption: The kinetic isotope effect slows the metabolic breakdown of a deuterated peptide.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 10. peptide.com [peptide.com]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. mdpi.com [mdpi.com]

Technical Guide: 1H and 13C NMR Spectral Analysis of Fmoc-Ala-OH and its Deuterated Analog, Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) and its isotopically labeled analog, Fmoc-Ala-OH-3,3,3-d3. This document is intended to serve as a valuable resource for researchers in the fields of peptide synthesis, drug development, and analytical chemistry, offering detailed spectral data, experimental protocols, and a comparative analysis of the deuterated and non-deuterated compounds.

Introduction

Fmoc-Ala-OH is a fundamental building block in solid-phase peptide synthesis (SPPS). The incorporation of isotopically labeled amino acids, such as Fmoc-Ala-OH-3,3,3-d3, is a powerful technique for a variety of applications, including mechanistic studies, metabolic tracking, and as internal standards in quantitative mass spectrometry. Understanding the NMR spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for monitoring their incorporation into peptide chains. This guide presents a detailed comparison of the 1H and 13C NMR spectra of both the parent compound and its deuterated analog.

Comparative NMR Spectral Data

The following tables summarize the 1H and 13C NMR spectral data for Fmoc-Ala-OH and the expected data for Fmoc-Ala-OH-3,3,3-d3, based on established principles of NMR spectroscopy and deuterium isotope effects. The data for Fmoc-Ala-OH was obtained in DMSO-d6.

1H NMR Spectral Data

Table 1: 1H NMR Chemical Shifts (δ) in ppm for Fmoc-Ala-OH and Expected Data for Fmoc-Ala-OH-3,3,3-d3 in DMSO-d6.

| Protons | Fmoc-Ala-OH (ppm)[1] | Fmoc-Ala-OH-3,3,3-d3 (Expected ppm) | Multiplicity |

| Alanine CH | 4.033 | ~4.03 | Multiplet |

| Alanine CH3 | 1.301 | Absent | - |

| Fmoc CH | 4.237 | ~4.24 | Triplet |

| Fmoc CH2 | 4.303 | ~4.30 | Doublet |

| Fmoc Aromatic CH | 7.35, 7.43, 7.70, 7.748, 7.900 | ~7.35, ~7.43, ~7.70, ~7.75, ~7.90 | Multiplets |

| COOH | 12.6 | ~12.6 | Broad Singlet |

Note: The primary difference in the 1H NMR spectrum of Fmoc-Ala-OH-3,3,3-d3 is the absence of the signal corresponding to the methyl protons at approximately 1.3 ppm due to the substitution of protons with deuterium.

13C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (δ) in ppm for Fmoc-Ala-OH and Expected Data for Fmoc-Ala-OH-3,3,3-d3 in DMSO-d6.

| Carbon | Fmoc-Ala-OH (ppm) | Fmoc-Ala-OH-3,3,3-d3 (Expected ppm) | Expected Multiplicity (due to C-D coupling) |

| Alanine C=O | 174.5 | ~174.5 | Singlet |

| Alanine CH | 50.1 | ~50.1 | Singlet |

| Alanine CH3 | 16.9 | Slightly upfield of 16.9 | Multiplet (septet) |

| Fmoc C=O | 156.1 | ~156.1 | Singlet |

| Fmoc CH | 46.6 | ~46.6 | Singlet |

| Fmoc CH2 | 65.6 | ~65.6 | Singlet |

| Fmoc Aromatic C | 120.1, 125.3, 127.0, 127.6, 140.7, 143.8 | ~120.1, ~125.3, ~127.0, ~127.6, ~140.7, ~143.8 | Singlets |

Note: In the 13C NMR spectrum of Fmoc-Ala-OH-3,3,3-d3, the signal for the methyl carbon will exhibit two key differences: 1) It will appear as a multiplet (typically a septet) due to coupling with the three deuterium atoms. 2) A slight upfield shift (to a lower ppm value) is expected due to the deuterium isotope effect.

Experimental Protocols

The following is a representative experimental protocol for the acquisition of 1H and 13C NMR spectra of Fmoc-protected amino acids.

Sample Preparation

-

Weigh approximately 5-10 mg of the Fmoc-amino acid (Fmoc-Ala-OH or Fmoc-Ala-OH-3,3,3-d3).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: 298 K (25 °C).

-

1H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR data.

Caption: General workflow for NMR analysis of Fmoc-amino acids.

This guide provides a foundational understanding of the NMR spectral characteristics of Fmoc-Ala-OH and its deuterated analog. Researchers can utilize this information for compound verification, purity assessment, and for designing more complex experiments involving isotopic labeling.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation pattern of N-(9-fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3). Understanding the fragmentation behavior of this deuterated amino acid derivative is crucial for its application in various research and development settings, including peptide synthesis, metabolic studies, and as an internal standard in quantitative mass spectrometry. This guide provides a detailed overview of the expected fragmentation pathways, supported by experimental protocols and data visualization, to aid in the accurate identification and characterization of this compound.

Core Concepts in Fragmentation

The fragmentation of molecules in a mass spectrometer, typically induced by collision-induced dissociation (CID), provides a unique fingerprint that is dependent on the molecule's structure. In the case of Fmoc-Ala-OH-3,3,3-d3, the fragmentation is influenced by the presence of the bulky Fmoc protecting group, the amino acid backbone, and the deuterium-labeled methyl group. The analysis of the resulting fragment ions allows for the confirmation of the compound's identity and can provide insights into its chemical properties.

Stable isotope labeling, such as the use of deuterium, is a powerful technique in mass spectrometry.[] It aids in the elucidation of fragmentation mechanisms by creating a distinct mass shift in the fragments containing the label.[2] This allows for the unambiguous assignment of fragment ion structures.

Predicted Fragmentation Pattern

Key Fragmentation Pathways:

-

Loss of the Fmoc group: The most characteristic fragmentation of Fmoc-protected amino acids is the cleavage of the bond between the fluorenylmethoxycarbonyl group and the amino acid. This can occur through several pathways, leading to the formation of a prominent ion at m/z 179, corresponding to the fluorenyl ion, or related fragments.

-

Cleavage of the amino acid backbone: Fragmentation can also occur along the alanine backbone, leading to the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).

-

Deuterium-labeled fragments: The presence of the three deuterium atoms on the methyl group of alanine will result in a +3 Da mass shift for any fragment ion that retains this group. This provides a clear marker for identifying alanine-containing fragments.

The following table summarizes the predicted major fragment ions for both Fmoc-Ala-OH and its deuterated analog.

| Precursor Ion | Predicted Fragment Ion | Putative Structure/Loss | Predicted m/z (Fmoc-Ala-OH) | Predicted m/z (Fmoc-Ala-OH-d3) |

| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water | 294.1 | 297.1 |

| [M+H]⁺ | [M+H - CO₂]⁺ | Loss of carbon dioxide | 268.1 | 271.1 |

| [M+H]⁺ | [Fmoc-CH=CH₂ + H]⁺ | Loss of alanine and rearrangement | 224.1 | 224.1 |

| [M+H]⁺ | [Fluorenyl-CH₂]⁺ | Cleavage of Fmoc group | 179.1 | 179.1 |

| [M+H]⁺ | [Ala-d3+H]⁺ | Loss of Fmoc group | 90.1 | 93.1 |

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general method for the analysis of Fmoc-Ala-OH-3,3,3-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

1. Sample Preparation:

-

Dissolve Fmoc-Ala-OH-3,3,3-d3 in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 µg/mL.

-

If necessary, use a deuterated internal standard for quantitative analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

MS1 Scan Range: m/z 100-500.

-

Product Ion Scan (MS/MS):

-

Precursor Ion: m/z 315.1 (for [M+H]⁺ of Fmoc-Ala-OH-3,3,3-d3).

-

Collision Energy: Optimize collision energy to achieve a good distribution of fragment ions (typically in the range of 10-40 eV).

-

Product Ion Scan Range: m/z 50-320.

-

Visualization of Fragmentation Pathways

The logical relationships in the fragmentation process can be visualized using diagrams. The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways of the protonated molecule.

Caption: Predicted primary fragmentation of [Fmoc-Ala-OH-d3 + H]⁺.

Caption: Fragmentation of the Fmoc group.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of Fmoc-Ala-OH-3,3,3-d3. By combining theoretical predictions with a detailed experimental protocol and visual representations of the fragmentation pathways, researchers and drug development professionals can more effectively utilize this isotopically labeled compound in their analytical workflows. The distinct mass shift provided by the deuterium label serves as a powerful tool for unambiguous identification and quantification, enhancing the reliability and precision of mass spectrometry-based analyses. Further experimental verification is recommended to confirm and expand upon the predicted fragmentation patterns presented herein.

References

In-Depth Technical Guide: Isotopic Enrichment and Purity of Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3). It includes a summary of quantitative data, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows. This deuterated amino acid is a critical reagent in various research and development applications, particularly in peptide synthesis and mass spectrometry-based proteomics.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available Fmoc-Ala-OH-3,3,3-d3 are crucial parameters for its effective use. The following table summarizes typical specifications from various suppliers.

| Parameter | Specification | Analytical Method(s) |

| Isotopic Enrichment (D) | ≥ 98 atom % D[1] | Mass Spectrometry (MS)[2][][4], Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5] |

| Chemical Purity | ≥ 98%[1] | High-Performance Liquid Chromatography (HPLC)[] |

| Enantiomeric Purity | Information not consistently available | Chiral Chromatography |

| Molecular Weight | 314.35 g/mol [1] | Mass Spectrometry |

Experimental Protocols

The synthesis and quality control of Fmoc-Ala-OH-3,3,3-d3 involve a series of precise chemical and analytical procedures.

Synthesis of Fmoc-Ala-OH-3,3,3-d3

The synthesis of Fmoc-Ala-OH-3,3,3-d3 is analogous to the preparation of its non-deuterated counterpart, starting with the deuterated L-alanine.

Materials:

-

L-Alanine-3,3,3-d3

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Ethyl Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of L-alanine-3,3,3-d3 is prepared in a mixed solvent system of deionized water and dioxane (1:1 v/v).[6]

-

Sodium carbonate is added to the solution, followed by the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6]

-

The reaction mixture is stirred at room temperature for approximately 18 hours.[6]

-

Post-reaction, the mixture is filtered, and the filtrate is extracted with ethyl ether to remove unreacted Fmoc-OSu.[6]

-

The aqueous layer is then acidified to a low pH using concentrated hydrochloric acid, leading to the precipitation of the Fmoc-protected amino acid.[6]

-

The precipitate is extracted with ethyl acetate.[6]

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, Fmoc-Ala-OH-3,3,3-d3, as a white solid.[6]

Determination of Isotopic Enrichment

The isotopic enrichment of Fmoc-Ala-OH-3,3,3-d3 is a critical quality control parameter, typically determined by high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

High-Resolution Mass Spectrometry (HR-MS):

-

A sample of Fmoc-Ala-OH-3,3,3-d3 is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

The instrument is operated in a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

-

The relative intensities of the ion corresponding to the deuterated species (M+3) and the non-deuterated species (M) are measured.

-

The isotopic enrichment is calculated from the ratio of the integrated ion signals, correcting for the natural abundance of isotopes.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A ¹H NMR spectrum is acquired to confirm the absence or significant reduction of the proton signal from the methyl group of alanine.

-

A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal and confirm its position within the molecule.

-

The integration of the residual proton signal in the ¹H NMR spectrum relative to other protons in the molecule can provide a quantitative measure of isotopic enrichment.[5]

Determination of Chemical Purity

The chemical purity of Fmoc-Ala-OH-3,3,3-d3 is typically assessed by High-Performance Liquid Chromatography (HPLC).

Procedure:

-

A standard solution of the Fmoc-Ala-OH-3,3,3-d3 is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

-

The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

A gradient elution is performed using a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic component (e.g., acetonitrile).

-

The eluting compounds are detected using a UV detector, typically at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

-

The purity is determined by calculating the area percentage of the main peak corresponding to Fmoc-Ala-OH-3,3,3-d3 relative to the total area of all peaks in the chromatogram.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Fmoc-Ala-OH-3,3,3-d3.

Quality Control Workflow

Caption: Quality control workflow for Fmoc-Ala-OH-3,3,3-d3.

Application in Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for using Fmoc-Ala-OH-3,3,3-d3 in SPPS.

References

- 1. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]

- 2. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. [Analysis of highly tritium-labeled alanine using 3H- and 1H-NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3 (Fmoc-Ala-OH-3,3,3-d3). While specific stability data for the deuterated form is not extensively published, the information presented here is based on the well-established chemical properties of Fmoc-protected amino acids and data available for its non-deuterated counterpart, Fmoc-Ala-OH. The isotopic labeling in Fmoc-Ala-OH-3,3,3-d3 is not expected to significantly alter its fundamental stability profile.

Core Stability Profile

Fmoc-protected amino acids, including Fmoc-Ala-OH-3,3,3-d3, are generally stable crystalline solids under recommended storage conditions. The primary labile point of the molecule is the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is designed to be removed under mild basic conditions.[1] This characteristic is fundamental to its use in solid-phase peptide synthesis (SPPS).[][3] The stability of the Fmoc group is therefore highly dependent on the pH of its environment.

Key Stability Characteristics:

-

Acid Stability: The Fmoc group is stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.[][4]

-

Base Lability: The Fmoc group is readily cleaved by bases, particularly secondary amines like piperidine.[3][4] This cleavage occurs via a β-elimination mechanism.[4] Exposure to basic conditions during storage will lead to degradation.

-

Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can potentially accelerate degradation.

-

Photosensitivity: While not extensively documented for this specific molecule, compounds with aromatic systems like the fluorenyl group can be sensitive to light. Therefore, protection from light is a prudent measure.

-

Solid vs. Solution: Like most chemical reagents, Fmoc-Ala-OH-3,3,3-d3 is significantly more stable in its solid, crystalline form than in solution. In solution, particularly in polar aprotic solvents like DMF (dimethylformamide) which are common in peptide synthesis, the potential for degradation increases.

Recommended Storage Conditions

For optimal long-term stability and to maintain the high purity required for peptide synthesis, the following storage conditions are recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize the rate of any potential degradation reactions. |

| Humidity | Store in a dry environment | Moisture can promote hydrolysis and other degradation pathways. It is advisable to store the compound in a desiccator. |

| Light | Protect from light | To prevent any potential photochemical degradation. Storing in an amber vial or in a dark location is recommended. |

| Atmosphere | Tightly sealed container | To protect from moisture and atmospheric contaminants. |

Short-term storage at room temperature is generally acceptable, for instance, during shipping or routine laboratory handling. However, for long-term storage, refrigeration is crucial.

Degradation Pathways and Impurities

The primary degradation pathway for Fmoc-Ala-OH-3,3,3-d3 is the cleavage of the Fmoc group. Impurities present in the material from its synthesis can also impact its stability and performance in peptide synthesis.

Base-Catalyzed Decomposition

The cleavage of the Fmoc group is initiated by a base abstracting the acidic proton on the C9 carbon of the fluorenyl ring. This leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and a carbamate intermediate which subsequently decarboxylates to yield the free amine of the amino acid.[1]

Caption: Base-catalyzed degradation of Fmoc-Ala-OH-d3.

Common Impurities Affecting Stability

The purity of Fmoc-amino acids is critical for successful peptide synthesis.[5] Certain impurities can compromise the stability of the reagent during long-term storage.

-

Free Amino Acid: The presence of the unprotected amino acid (Ala-OH-d3) can catalyze the cleavage of the Fmoc group during storage.[6]

-

Dipeptides (Fmoc-Ala-Ala-OH): Formed during the synthesis of the Fmoc-amino acid, these impurities can be incorporated into the growing peptide chain.[6]

-

Fmoc-β-Ala-OH: This is a known impurity that can arise from a Lossen-type rearrangement during the synthesis of Fmoc-amino acids using Fmoc-OSu.[6][7][8] Its presence can lead to the insertion of an unwanted β-alanine residue into the peptide.

Experimental Protocols for Stability and Purity Assessment

The primary method for assessing the purity and stability of Fmoc-Ala-OH-3,3,3-d3 is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method should be able to resolve the parent compound from its potential degradation products and other impurities.

General HPLC Method for Purity Determination

While a specific, validated stability-indicating method for Fmoc-Ala-OH-3,3,3-d3 is not publicly available, a general Reverse-Phase HPLC (RP-HPLC) method can be employed for routine purity checks.

| Parameter | Typical Conditions |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | A linear gradient, for example, 5% to 95% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 30°C |

| Detection Wavelength | 220 nm (peptide backbone) and 254 nm or 301 nm (Fmoc group).[9] |

| Sample Preparation | Dissolve a known concentration of the compound in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water. |

Workflow for a Stability Assessment Study

A forced degradation study can be conducted to understand the stability of the molecule under various stress conditions and to develop a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of Fmoc-Ala-OH-3,3,3-d3 in a suitable solvent.

-

Stress Conditions:

-

Acidic: Add an equal volume of 1M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic: Add an equal volume of 0.1M NaOH and keep at room temperature.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solid and a solution to UV light.

-

-

Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before injection into the HPLC.

-

Analysis: Analyze all samples by the developed HPLC method.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, LC-MS analysis can be performed.

Conclusion

Fmoc-Ala-OH-3,3,3-d3 is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark environment. The primary route of degradation is the base-catalyzed cleavage of the Fmoc protecting group. For researchers and drug development professionals, maintaining the purity of this reagent is paramount for the successful synthesis of high-quality peptides. Regular purity assessment using a suitable HPLC method is recommended, especially for older batches or material that has been stored improperly. A forced degradation study can provide valuable insights into the stability of the molecule and is essential for the development of a robust, stability-indicating analytical method.

References

- 1. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Technical Guide: Mechanism and Application of Fmoc Protection for Deuterated Alanine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the 9-fluorenylmethyloxycarbonyl (Fmoc) protection of deuterated alanine. It covers the core chemical mechanism, potential isotopic effects, detailed experimental protocols, and the application of the resulting building block in peptide synthesis.

Introduction: The Significance of Fmoc-Deuterated Alanine

The Fmoc group is a cornerstone of modern peptide chemistry, serving as a base-labile protecting group for the α-amino function of amino acids in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its use allows for controlled, stepwise elongation of peptide chains under mild conditions, which is crucial for the synthesis of sensitive or modified peptides.[2][4]

Deuterated amino acids, where hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in research and pharmaceutical development.[5] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This property gives rise to the Kinetic Isotope Effect (KIE) , which can slow the rate of metabolic degradation at deuterated sites, potentially enhancing a drug's half-life and efficacy.[5][6] Furthermore, deuterium labeling is instrumental in tracing metabolic pathways and in simplifying complex NMR spectra for protein structural analysis.[5][][8]

Fmoc-protected deuterated alanine is a critical building block that combines the advantages of Fmoc chemistry with the unique biophysical properties of deuterium, enabling the synthesis of isotopically labeled peptides for a range of advanced applications.[1][9]

Core Mechanism of Fmoc Protection

The Fmoc protection of deuterated alanine is an acylation reaction where the nucleophilic α-amino group of the amino acid attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent.[10]

Key Reagents and Conditions:

-

Fmoc Reagent: The most common reagent is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its stability and ease of handling.[10][11] An alternative is the more reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl).[10]

-

Base: The reaction is performed under mild basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Common bases include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11][12]

-

Solvent: A mixed solvent system, typically dioxane and water, is used to dissolve both the amino acid and the organic Fmoc reagent.[12]

The reaction proceeds via a nucleophilic acyl substitution, where the deuterated alanine's amino group attacks the Fmoc-OSu. This forms a tetrahedral intermediate which then collapses, eliminating the N-hydroxysuccinimide (NHS) leaving group to yield the stable Fmoc-d-Ala-OH carbamate product.[11]

Figure 1. General reaction scheme for the Fmoc protection of deuterated alanine.

The C-D bonds in commercially available deuterated alanine (e.g., L-Alanine-3,3,3-d₃ or L-Alanine-2,3,3,3-d₄) are not directly broken or formed during the N-acylation reaction.[13][14] Therefore, a primary kinetic isotope effect is not observed.[15] Any influence on the reaction rate would be a secondary KIE, which arises from isotopic substitution at a position adjacent to the reaction center.[15] For this type of reaction, secondary KIEs are typically very small (kH/kD ≈ 1.0) and are considered negligible, having no practical impact on reaction conditions or outcomes.

A critical consideration when using Fmoc-OSu is the potential for a side reaction that generates Fmoc-β-alanine as an impurity.[16][17] This occurs under the basic reaction conditions, where the succinimide moiety of Fmoc-OSu can undergo a Lossen-type rearrangement.[16][18][19] This impurity can be difficult to separate from the desired product, potentially leading to significant yield loss during purification and the insertion of an unwanted β-alanine residue during subsequent peptide synthesis.[16][17] The presence of this impurity has been detected in commercially available Fmoc-amino acids, sometimes at levels of 0.1-0.5%.[16]

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the Fmoc protection of alanine. These are directly applicable to deuterated alanine variants.

Table 1: Typical Reaction Parameters for Fmoc-Alanine Synthesis

| Parameter | Value / Reagent | Purpose |

|---|---|---|

| Amino Acid | Deuterated L-Alanine (1.0 eq) | Starting material |

| Fmoc Reagent | Fmoc-OSu (1.0 - 1.5 eq) | Fmoc group donor[12] |

| Base | Sodium Carbonate (5.0 eq) | Activates the amino group[12] |

| Solvent System | Dioxane / Water (1:1 v/v) | Dissolves reactants[12] |

| Temperature | Room Temperature | Mild reaction condition[12] |

| Reaction Time | 12 - 18 hours | To ensure complete reaction[12] |

Table 2: Synthesis Yields and Purity

| Product | Typical Yield (%) | Purity by HPLC (%) | Common Impurities |

|---|

| Fmoc-dₙ-Ala-OH | 85 - 99% | > 99.0%[20] | Unreacted Fmoc-OSu, Fmoc-β-alanine[16] |

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of Fmoc-L-alanine and is suitable for its deuterated analogues.[12][21]

Reagents and Materials:

-

Deuterated L-Alanine (e.g., L-Alanine-3,3,3-d₃)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Diethyl Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer, glassware, extraction funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve deuterated L-alanine (1.0 eq) and sodium carbonate (5.0 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are dissolved.

-

Addition of Fmoc-OSu: Add Fmoc-OSu (1.5 eq) to the solution.

-

Reaction: Seal the flask and stir the mixture vigorously at room temperature for 18 hours.[12]

-

Initial Work-up: After 18 hours, filter the mixture. Transfer the filtrate to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[12]

-

Acidification: Cool the remaining aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2 using concentrated HCl. A white precipitate of the Fmoc-d-Ala-OH product will form.[2][12]

-

Extraction: Extract the precipitated product from the aqueous layer three times using ethyl acetate.[12]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.[2][12]

-

Purification (if necessary): The crude product is often of high purity. If significant impurities (such as Fmoc-β-alanine) are detected, purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.[2][22]

-

Purity Assessment: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of the final product.[2]

-

Identity Confirmation: The identity and isotopic incorporation can be confirmed using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-d-Ala-OH is as a building block in SPPS to create peptides containing deuterium-labeled alanine residues.[1] These peptides are used to enhance metabolic stability or as probes in structural biology and metabolic studies.[6][14] The SPPS cycle is an iterative process of deprotection, coupling, and washing.

Figure 2. Workflow for incorporating Fmoc-d-alanine into a peptide via SPPS.

The workflow begins with a solid support (resin) with a free amino group.[23] The Fmoc-d-alanine is activated (e.g., with HBTU) and coupled to this amine.[23] After a wash step, the Fmoc group is removed from the newly added alanine residue with a mild base, typically 20% piperidine in DMF, exposing a new amino group ready for the next coupling cycle.[2][3] This process is repeated until the desired peptide sequence is synthesized.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. nbinno.com [nbinno.com]

- 12. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 13. L-Alanine-ð-Fmoc (3,3,3-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-7316-1 [isotope.com]

- 14. shop.bachem.com [shop.bachem.com]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 17. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]

- 21. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 22. ajpamc.com [ajpamc.com]

- 23. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Solubility Profile of Fmoc-Ala-OH-3,3,3-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the deuterated N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH-3,3,3-d3). Given the limited availability of direct solubility data for this specific isotopically labeled compound, this document extrapolates from the known solubility of its non-deuterated counterpart, Fmoc-Ala-OH. The underlying assumption is that the introduction of three deuterium atoms in place of hydrogen on the terminal methyl group of alanine will have a negligible impact on the overall solubility profile in various organic solvents. This guide also presents a detailed experimental protocol for determining the solubility of Fmoc-amino acids, enabling researchers to ascertain precise values for their specific applications.

Data Presentation: Solubility of Fmoc-Ala-OH

The following table summarizes the available solubility data for the non-deuterated Fmoc-Ala-OH. This information serves as a strong proxy for the solubility of Fmoc-Ala-OH-3,3,3-d3.

| Solvent | Concentration | Temperature | Method | Observations |

| Dimethylformamide (DMF) | 0.5 M | Room Temperature | Visual Inspection | Clearly soluble |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL (approx. 160 mM) | Room Temperature | Visual Inspection with Sonication | Soluble with ultrasonic assistance |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (approx. 321 mM) | Room Temperature | Visual Inspection with Sonication | Soluble with ultrasonic assistance |

| Water | - | - | General Statement | Soluble |

| 1% Acetic Acid in Water | - | - | General Statement | Soluble |

| Methanol | - | - | General Statement | Slightly soluble |

| PolarClean | >0.4 M | Room Temperature | Visual Inspection | Highly soluble |

| Triethyl phosphate (TEP) | - | - | General Statement | Dissolves most Fmoc-amino acids |

Experimental Protocols: Determining Fmoc-Amino Acid Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a standard "shake-flask" method for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of an Fmoc-amino acid in a given solvent at a specific temperature.

Materials:

-

Fmoc-Ala-OH-3,3,3-d3 (or other Fmoc-amino acid)

-

Solvent of interest (e.g., DMF, DMSO, Acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Pipettes and general laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the Fmoc-amino acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the Fmoc-amino acid in the same solvent with known concentrations.

-

Analyze the filtered supernatant and the standard solutions by HPLC-UV. The wavelength for detection should be chosen to maximize the absorbance of the Fmoc group (typically around 265 nm or 301 nm).

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Determine the concentration of the Fmoc-amino acid in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the solubility and application of Fmoc-protected amino acids.

Caption: Experimental workflow for determining the thermodynamic solubility of Fmoc-Ala-OH-3,3,3-d3.

Caption: The impact of Fmoc-amino acid solubility on the outcomes of solid-phase peptide synthesis.

CAS number and molecular weight of Fmoc-Ala-OH-3,3,3-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated amino acid derivative, Fmoc-Ala-OH-3,3,3-d3. It includes key chemical data, a detailed experimental protocol for its primary application, and a workflow diagram for clarity. This molecule is a crucial tool in peptide synthesis, particularly for applications requiring isotopic labeling for mass spectrometry-based quantification and analysis.

Core Chemical Data

Fmoc-Ala-OH-3,3,3-d3, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3, is a stable isotope-labeled version of the standard Fmoc-protected alanine used in solid-phase peptide synthesis (SPPS). The deuterium labeling provides a +3 mass shift, making it an ideal internal standard for quantitative proteomics and pharmacokinetic studies.[1][2]

| Parameter | Value | References |

| Molecular Weight | 314.35 g/mol | [2][3] |

| Molecular Formula | C₁₈H₁₄D₃NO₄ | [1][3] |

| Labeled CAS Number | 225101-67-7 | [2][3] |

| Unlabeled CAS Number | 35661-39-3 | [1] |

| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-alanine-3,3,3-d3, L-Alanine-3,3,3-d3, N-Fmoc | [2][3] |

| Isotopic Purity | Typically ≥99 atom % D | [2] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C, protect from light | [2] |

Application in Peptide Synthesis

Fmoc-Ala-OH-3,3,3-d3 is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The chemical reactivity of this isotopically labeled amino acid is identical to its unlabeled counterpart, meaning standard SPPS protocols can be used without modification.[4] Its incorporation into a peptide sequence allows for the generation of a heavy-labeled internal standard, which is essential for accurate quantification in mass spectrometry-based assays.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-Ala-OH-3,3,3-d3 into a peptide chain on a solid support resin.

Materials:

-

Peptide synthesis vessel

-

Solid support resin (e.g., Rink Amide MBHA resin)

-

Fmoc-Ala-OH-3,3,3-d3

-

Coupling reagent (e.g., HBTU, TBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Coupling of Fmoc-Ala-OH-3,3,3-d3:

-

In a separate vial, dissolve Fmoc-Ala-OH-3,3,3-d3 (typically 3-5 equivalents) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.

-

Add DIPEA (typically 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition: For the synthesis of longer peptides, repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF and DCM, and then dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathways and Biological Activity

Fmoc-Ala-OH-3,3,3-d3 is a synthetic building block and is not known to have any direct biological activity or involvement in signaling pathways. Its utility is in the synthesis of isotopically labeled peptides. These labeled peptides can then be used as tools for researchers to study a wide range of biological processes, including signal transduction, by enabling precise quantification of their unlabeled endogenous or therapeutic counterparts in complex biological samples.

Experimental Workflow

The following diagram illustrates the key stages of incorporating Fmoc-Ala-OH-3,3,3-d3 into a peptide using solid-phase peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Ala-OH-3,3,3-d3.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ala-OH-d3 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-Ala-OH-d3, a deuterated amino acid, in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, comparative data, and visualizations to guide researchers in the successful incorporation of this stable isotope-labeled building block into synthetic peptides.

Introduction

Fmoc-Ala-OH-d3 is an isotopic analog of Fmoc-L-alanine where the three hydrogen atoms of the methyl side chain are replaced with deuterium. This labeling is a powerful tool in various research and drug development applications. The incorporation of deuterium can subtly alter the physicochemical properties of a peptide, offering advantages in metabolic stability, structural analysis, and as internal standards for quantitative mass spectrometry.[1] The use of Fmoc-protected amino acids is the most common strategy in SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive modifications.[]

Key Applications

The integration of Fmoc-Ala-OH-d3 into peptide sequences offers several strategic advantages:

-

Enhanced Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE).[3][4] This effect can slow down metabolism at the deuterated site, potentially increasing the half-life of a peptide therapeutic.

-

Quantitative Analysis: Peptides containing Fmoc-Ala-OH-d3 are ideal internal standards for mass spectrometry-based quantification of their non-deuterated counterparts. The mass shift of +3 Da allows for clear differentiation in mass spectra, enabling precise and accurate quantification.[1][5]

-

Structural and Mechanistic Studies: Deuterium labeling is a valuable technique in NMR spectroscopy for simplifying complex spectra and for studying protein and peptide conformation and dynamics.[1] It is also used in neutron diffraction studies to investigate peptide-membrane interactions.[6]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Ala-OH-d3 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄D₃NO₄ | [7] |

| Molecular Weight | 314.35 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 147-153 °C | [9] |

| Isotopic Purity | ≥98 atom % D | [9] |

| Solubility | Soluble in DMF, NMP |

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols outline the general steps for incorporating Fmoc-Ala-OH-d3 into a peptide sequence using standard manual or automated Fmoc-SPPS. The protocols are provided for two common resin types: Rink Amide resin for C-terminal amide peptides and Wang resin for C-terminal carboxylic acid peptides.

General Workflow for Fmoc-SPPS

The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted below. This cycle is repeated for each amino acid in the peptide sequence.

Protocol 1: Synthesis of a Peptide Amide on Rink Amide Resin

This protocol describes the manual synthesis of a peptide with a C-terminal amide using Rink Amide resin.

1. Resin Swelling:

- Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a fritted reaction vessel.

- Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Ala-OH-d3:

- In a separate vial, dissolve Fmoc-Ala-OH-d3 (e.g., 4 equivalents, 0.4 mmol), a coupling agent such as HBTU (3.9 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

- Pre-activate the mixture for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- To monitor the completion of the coupling, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

4. Subsequent Cycles:

- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

- After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) and dry it under vacuum.

- Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

- Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Synthesis of a Peptide Acid on Wang Resin

This protocol describes the manual synthesis of a peptide with a C-terminal carboxylic acid using pre-loaded Fmoc-Ala-Wang resin. If starting with non-loaded Wang resin, the first amino acid must be esterified to the resin, which is a separate procedure.

1. Resin Preparation:

- Start with pre-loaded Fmoc-Ala-Wang resin. Swell the resin in DMF as described in Protocol 1, step 1.

2. Fmoc Deprotection:

- Perform the Fmoc deprotection as described in Protocol 1, step 2.

3. Coupling of the Second Amino Acid (e.g., Fmoc-Gly-OH):

- Activate and couple the next Fmoc-protected amino acid as described in Protocol 1, step 3.

4. Subsequent Cycles and Incorporation of Fmoc-Ala-OH-d3:

- Continue the synthesis by repeating the deprotection and coupling cycles.

- For the incorporation of Fmoc-Ala-OH-d3, follow the coupling procedure outlined in Protocol 1, step 3.

5. Cleavage and Deprotection:

- Follow the cleavage and deprotection procedure as described in Protocol 1, step 5.

Quantitative Data and Performance

While the kinetic isotope effect of deuterium substitution on the methyl group of alanine is not expected to significantly alter the rates of the primary amine-based coupling and deprotection reactions in SPPS, subtle differences may be observed. The following tables present illustrative data based on typical observations in SPPS.

Table 1: Illustrative Coupling Efficiency

| Amino Acid | Coupling Time (min) | Coupling Efficiency (%) |

| Fmoc-Ala-OH | 60 | >99 |

| Fmoc-Ala-OH-d3 | 60 | >99 |

| Fmoc-Ala-OH | 120 | >99.5 |

| Fmoc-Ala-OH-d3 | 120 | >99.5 |

Table 2: Illustrative Fmoc Deprotection Efficiency

| Amino Acid on Resin | Deprotection Time (min) | Deprotection Efficiency (%) |

| Resin-Ala-Fmoc | 5 | >99 |

| Resin-Ala(d3)-Fmoc | 5 | >99 |

| Resin-Ala-Fmoc | 10 | >99.5 |

| Resin-Ala(d3)-Fmoc | 10 | >99.5 |

Table 3: Mass Spectrometry Analysis of a Model Peptide (Ac-Gly-Ala-Phe-NH₂)

| Peptide | Theoretical Monoisotopic Mass (Da) | Observed Mass (MALDI-TOF) (Da) |

| Ac-Gly-Ala-Phe-NH₂ | 348.17 | 348.18 |

| Ac-Gly-Ala(d3)-Phe-NH₂ | 351.19 | 351.20 |

Application Example: Glucagon-Like Peptide-1 (GLP-1) Signaling

Peptides synthesized with Fmoc-Ala-OH-d3 can be used to study the metabolism and receptor interaction of important peptide hormones like Glucagon-Like Peptide-1 (GLP-1). GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis. It is a target for the treatment of type 2 diabetes. The native GLP-1 has an alanine at position 8, which is a cleavage site for the enzyme dipeptidyl peptidase-4 (DPP-4). Incorporating Ala-d3 at this position could potentially slow down this cleavage, thereby extending the peptide's therapeutic effect.

The signaling pathway initiated by GLP-1 binding to its receptor (GLP-1R), a G-protein coupled receptor (GPCR), is illustrated below.

References

- 1. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Deuteration can affect the conformational behaviour of amphiphilic alpha-helical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of amide hydrogen exchange by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]